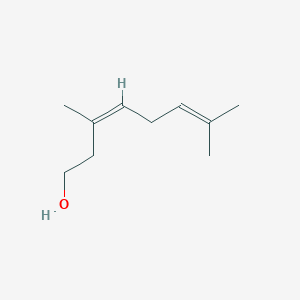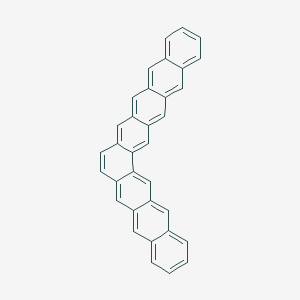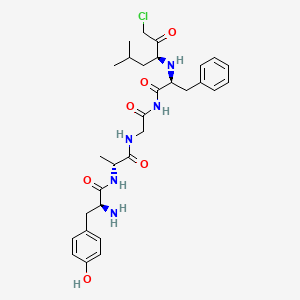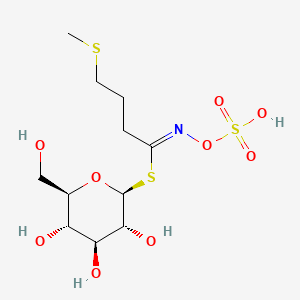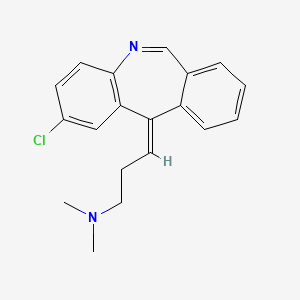
Bisantrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisantrene is an anthracenyl bishydrazone with anthracycline-like antineoplastic activity and an antimetabolite. It intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication . This compound is known for its relatively low cardiotoxicity compared to other anthracyclines like doxorubicin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bisantrene is synthesized through a series of chemical reactions involving anthracene derivatives. The synthetic route typically involves the formation of bishydrazone by reacting anthracene-9,10-dicarboxaldehyde with hydrazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound, particularly this compound dihydrochloride, involves an improved process for intravenous administration. This process includes the preparation of this compound formulations that reduce toxicity, improve bioavailability, and prevent venous damage .
Analyse Des Réactions Chimiques
Types of Reactions
Bisantrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form polar metabolites with reduced activity.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving its hydrazone groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrazine derivatives, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized metabolites and various substituted derivatives, which have different pharmacological properties .
Applications De Recherche Scientifique
Bisantrene has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying DNA intercalation and the effects of DNA-protein crosslinking.
Biology: This compound is used to study the inhibition of RNA and DNA synthesis in various biological systems.
Medicine: It has been extensively studied for its antineoplastic activity, particularly in treating acute myeloid leukemia, breast cancer, and ovarian cancer.
Mécanisme D'action
Bisantrene exerts its effects by intercalating with DNA, disrupting its configuration, and causing DNA single-strand breaks and DNA-protein crosslinking . It inhibits DNA replication and RNA synthesis, leading to cytotoxic effects on dividing and non-dividing cells . This compound also targets eukaryotic type II topoisomerases and is a potent inhibitor of the Fat Mass and Obesity (FTO) associated protein, a m6A RNA demethylase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxorubicin: An anthracycline with similar DNA intercalating properties but higher cardiotoxicity.
Mitoxantrone: Another anthracene derivative with lower cardiotoxicity but different DNA-binding preferences.
Amsacrine: A topoisomerase II inhibitor with structural similarities to bisantrene.
Uniqueness
This compound is unique due to its relatively low cardiotoxicity compared to other anthracyclines like doxorubicin . It also has a distinct mechanism of action involving the inhibition of the FTO protein, which is not observed with other similar compounds .
Propriétés
Formule moléculaire |
C22H22N8 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-[(Z)-[10-[(Z)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30)/b27-13-,28-14- |
Clé InChI |
NJSMWLQOCQIOPE-JEGUCOMDSA-N |
SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5 |
SMILES isomérique |
C1NC(=NC1)N/N=C\C2=C3C(=C(C4=CC=CC=C24)/C=N\NC5=NCCN5)C=CC=C3 |
SMILES canonique |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5 |
Synonymes |
9,10-anthracenedicarboxaldehyde bis(4,5-dihydro-1H-imidazol-2-yl)hydrazone bisantrene bisantrene dihydrochloride CL 216942 CL216,942 NSC 337766 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








